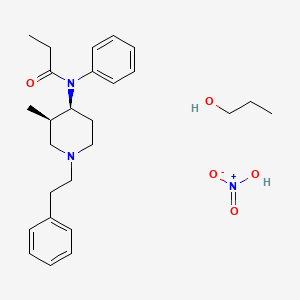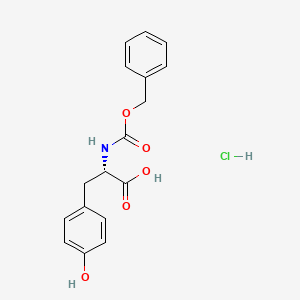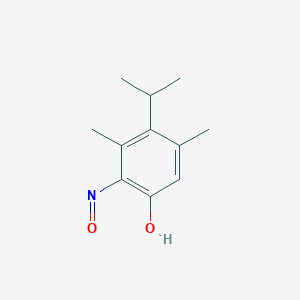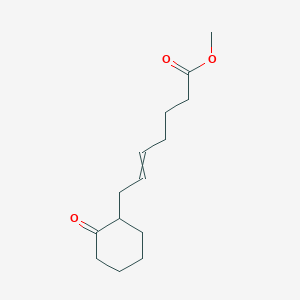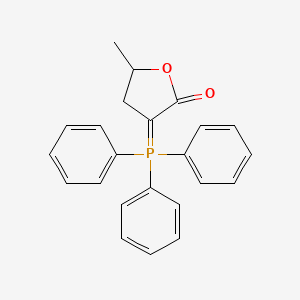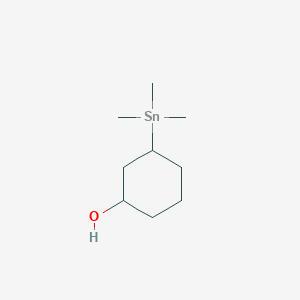
3-(Trimethylstannyl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trimethylstannyl)cyclohexan-1-ol is an organotin compound characterized by the presence of a trimethylstannyl group attached to a cyclohexanol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethylstannyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with trimethyltin chloride in the presence of a reducing agent. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trimethylstannyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form cyclohexanol or other reduced derivatives.
Substitution: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used to replace the trimethylstannyl group.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: Cyclohexanol.
Substitution: Various substituted cyclohexanols depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Trimethylstannyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organotin compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Trimethylstannyl)cyclohexan-1-ol involves its interaction with molecular targets through its hydroxyl and trimethylstannyl groups. These interactions can lead to various biochemical and chemical effects, such as enzyme inhibition or activation, depending on the specific context and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxycyclohexan-1-ol: Similar in structure but with a methoxy group instead of a trimethylstannyl group.
3-Cyclohexen-1-ol: Contains a double bond in the cyclohexane ring, differing in reactivity and stability.
Uniqueness
3-(Trimethylstannyl)cyclohexan-1-ol is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical properties and reactivity compared to other cyclohexanol derivatives. This uniqueness makes it valuable in specific synthetic and research applications.
Propriétés
Numéro CAS |
64010-81-7 |
|---|---|
Formule moléculaire |
C9H20OSn |
Poids moléculaire |
262.96 g/mol |
Nom IUPAC |
3-trimethylstannylcyclohexan-1-ol |
InChI |
InChI=1S/C6H11O.3CH3.Sn/c7-6-4-2-1-3-5-6;;;;/h2,6-7H,1,3-5H2;3*1H3; |
Clé InChI |
LVOGNKGVZFXEJX-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)C1CCCC(C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


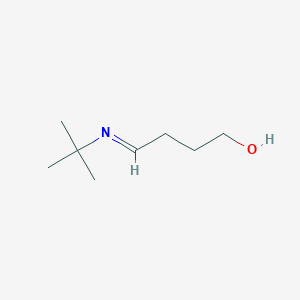
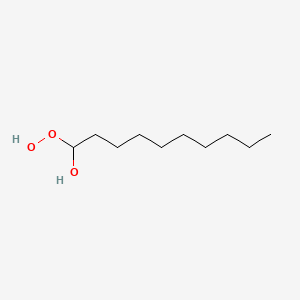
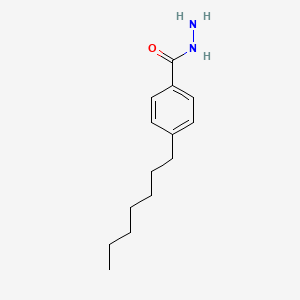
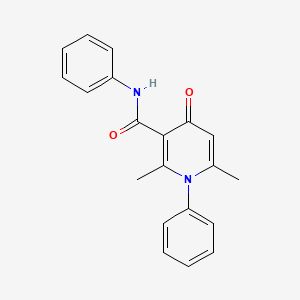
![(2S)-4-(Diphenylmethoxy)-2-{[(2-nitrophenyl)sulfanyl]amino}-4-oxobutanoate](/img/structure/B14490263.png)
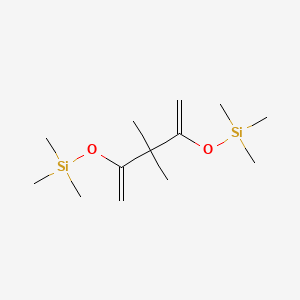
![Methyl 7-[2-(hydroxymethyl)-3,6-dimethoxyphenyl]heptanoate](/img/structure/B14490268.png)
![[(2R,3S)-3-(hydroxymethyl)oxiran-2-yl]methanol;methanesulfonic acid](/img/structure/B14490280.png)
![3,3'-[Oxybis(methylene)]di([1,2,4]triazolo[4,3-a]pyridine)](/img/structure/B14490286.png)
